molecular formula C15H16N2O3S B5023252 4-[(3-Methylphenyl)methylsulfonylamino]benzamide

4-[(3-Methylphenyl)methylsulfonylamino]benzamide

Cat. No.: B5023252
M. Wt: 304.4 g/mol
InChI Key: KPQLAIAXYYHZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methylphenyl)methylsulfonylamino]benzamide is a chemical compound known for its significant role in various scientific research fields This compound is characterized by its unique structure, which includes a benzamide core substituted with a 3-methylphenyl group and a methylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylphenyl)methylsulfonylamino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using a continuous flow process. This involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The process is optimized using a microreactor system to determine reaction kinetics and ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylphenyl)methylsulfonylamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: The benzamide core allows for substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-[(3-Methylphenyl)methylsulfonylamino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by targeting the Wnt/β-catenin signaling pathway. It binds to β-catenin, promoting its degradation and downregulating Wnt/β-catenin target genes . This mechanism is particularly effective in inhibiting the proliferation of Wnt-dependent cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methylphenyl)methylsulfonylamino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit Wnt/β-catenin signaling makes it a valuable compound in cancer research.

Properties

IUPAC Name

4-[(3-methylphenyl)methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-3-2-4-12(9-11)10-21(19,20)17-14-7-5-13(6-8-14)15(16)18/h2-9,17H,10H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQLAIAXYYHZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.